molecular formula C14H11N B146288 4-Phenanthrenamine CAS No. 17423-48-2

4-Phenanthrenamine

Cat. No. B146288
CAS RN: 17423-48-2
M. Wt: 193.24 g/mol
InChI Key: AFPNTTFBCMSLLO-UHFFFAOYSA-N
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Description

4-Phenanthrenamine is a chemical compound with the molecular formula C14H11N . It has a molecular weight of 193.2438 .


Synthesis Analysis

A study published in the Journal of Medicinal Chemistry discusses the synthesis of 4a-phenanthrenamine derivatives . The compounds were synthesized as potential noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor complex .


Molecular Structure Analysis

The molecular structure of 4-Phenanthrenamine consists of 14 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

The synthesized 4a-phenanthrenamine derivatives were evaluated for their affinity at the phencyclidine (PCP) binding site by determining their ability to displace [3H]TCP from crude rat brain synaptic membranes .

Safety And Hazards

4-Phenanthrenamine is harmful if swallowed and causes skin and serious eye irritation . It may also cause long-lasting harmful effects to aquatic life .

Future Directions

The future directions of 4-Phenanthrenamine research could involve further exploration of its derivatives as potential noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor complex . This could potentially offer a therapeutic advantage in the treatment of cerebral ischemia or other neurodegenerative disorders .

properties

IUPAC Name

phenanthren-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPNTTFBCMSLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169796
Record name 4-Aminophenanthrenes
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenanthrenamine

CAS RN

17423-48-2
Record name 4-Aminophenanthrenes
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017423482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenanthrenes
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PHENANTHRENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU6A9YWT6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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